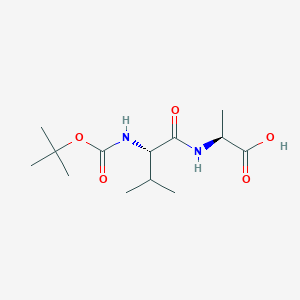

(tert-Butoxycarbonyl)-L-valyl-L-alanine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5/c1-7(2)9(10(16)14-8(3)11(17)18)15-12(19)20-13(4,5)6/h7-9H,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBCSPANXVQYCP-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562682 | |

| Record name | N-(tert-Butoxycarbonyl)-L-valyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70396-18-8 | |

| Record name | N-(tert-Butoxycarbonyl)-L-valyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of (tert-Butoxycarbonyl)-L-valyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(tert-Butoxycarbonyl)-L-valyl-L-alanine, commonly referred to as Boc-Val-Ala-OH, is a protected dipeptide of significant interest in the fields of medicinal chemistry and drug development. Comprising the amino acids L-valine and L-alanine, its N-terminus is protected by a tert-butoxycarbonyl (Boc) group. This protective group strategy is fundamental in peptide synthesis, preventing unwanted side reactions at the N-terminus while allowing for carboxyl group activation and peptide bond formation.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Boc-Val-Ala-OH, with a particular focus on its role as a cleavable linker in antibody-drug conjugates (ADCs).

Chemical and Physical Properties

The chemical and physical properties of Boc-Val-Ala-OH and its constituent protected amino acids are summarized below. These properties are crucial for its handling, synthesis, and application in various chemical processes.

Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H24N2O5 | [1][2] |

| Molecular Weight | 288.34 g/mol | [1][2] |

| CAS Number | 70396-18-8 | [1] |

| Appearance | White to off-white solid (presumed) | |

| Storage Temperature | -20°C | [1] |

Properties of Constituent Protected Amino Acids

| Property | Boc-L-valine | Boc-L-alanine |

| Molecular Formula | C10H19NO4 | C8H15NO4 |

| Molecular Weight | 217.26 g/mol | 189.21 g/mol [3] |

| Melting Point | 77-80 °C | 78 - 85 °C[3] |

| Optical Rotation [α]20/D | -6.2±0.5°, c = 1% in acetic acid | -25 ± 2º (c=1 in AcOH)[3] |

| Solubility | Soluble in organic solvents | Soluble in DMSO, Methanol[4] |

| Appearance | Solid | White to off-white crystalline powder[3] |

Spectral Data

Spectral analysis is essential for the structural confirmation of Boc-Val-Ala-OH.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton (¹H) NMR spectrum for Boc-Val-Ala-OH is available from commercial suppliers, which can be used to confirm the presence of both valine and alanine residues, as well as the Boc protecting group.[1] The characteristic chemical shifts for the protons of the Boc group, the alpha-protons of the amino acid residues, and the side chains of valine and alanine would be expected.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide bond, the C=O stretching of the carboxylic acid and the urethane of the Boc group.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 289.34.

Experimental Protocols

Synthesis of this compound

The synthesis of Boc-Val-Ala-OH is typically achieved through a peptide coupling reaction between N-terminally protected Boc-L-valine and C-terminally protected L-alanine, followed by deprotection of the C-terminus. A common laboratory-scale procedure is outlined below.

Materials:

-

Boc-L-valine

-

L-alanine methyl ester hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water

Procedure:

-

Peptide Coupling:

-

Dissolve Boc-L-valine (1.0 eq) and L-alanine methyl ester hydrochloride (1.0 eq) in DCM.

-

Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DIPEA or TEA (2.2 eq) dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-L-valyl-L-alanine methyl ester.

-

Purify the crude product by column chromatography on silica gel.

-

-

Saponification (C-terminal Deprotection):

-

Dissolve the purified Boc-L-valyl-L-alanine methyl ester in a mixture of MeOH and water.

-

Add LiOH (1.5 eq) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dilute the residue with water and acidify to pH 2-3 with 1M HCl.

-

Extract the product with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-Val-Ala-OH.

-

Applications in Drug Development

Cleavable Linker in Antibody-Drug Conjugates (ADCs)

A primary application of Boc-Val-Ala-OH is as a precursor to the Val-Ala dipeptide linker used in ADCs.[1] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker connecting the antibody and the cytotoxic payload is a critical component of the ADC's design, influencing its stability, efficacy, and safety.

The Val-Ala linker is designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are abundant in the intracellular environment of tumor cells.[1] Upon internalization of the ADC into the target cancer cell, the Val-Ala linker is cleaved, releasing the cytotoxic payload and inducing cell death.

The use of the Val-Ala linker has been shown to be advantageous in ADCs with lipophilic payloads, as it possesses higher hydrophilicity compared to other dipeptide linkers like Val-Cit, which can help to mitigate aggregation issues.[]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

ADC Mechanism of Action

References

An In-depth Technical Guide to Boc-Val-Ala: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-valyl-L-alanine (Boc-Val-Ala), a dipeptide of significant interest in peptide synthesis and as a critical component in the design of antibody-drug conjugates (ADCs). This document details its chemical structure, molecular properties, and provides illustrative experimental protocols for its synthesis and characterization.

Core Data Presentation

The fundamental physicochemical properties of Boc-Val-Ala are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoic acid | |

| Synonyms | Boc-L-Val-L-Ala, N-(tert-Butoxycarbonyl)-L-valyl-L-alanine | |

| Molecular Formula | C₁₃H₂₄N₂O₅ | [1] |

| Molecular Weight | 288.34 g/mol | |

| CAS Number | 70396-18-8 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF) |

Chemical Structure

The chemical structure of Boc-Val-Ala consists of an L-valine residue N-terminally protected with a tert-butoxycarbonyl (Boc) group, linked via a peptide bond to an L-alanine residue with a free C-terminal carboxylic acid.

Experimental Protocols

Solution-Phase Synthesis of Boc-Val-Ala

This protocol describes a standard solution-phase approach for the synthesis of Boc-Val-Ala, which involves the coupling of Boc-L-valine to L-alanine methyl ester, followed by the saponification of the methyl ester to yield the final product.

1. Coupling of Boc-L-Valine and L-Alanine Methyl Ester Hydrochloride:

-

To a solution of Boc-L-valine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).

-

Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve L-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF and add N,N-diisopropylethylamine (DIEA) (1.1 eq) to neutralize the hydrochloride salt.

-

Add the neutralized L-alanine methyl ester solution to the activated Boc-L-valine solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Val-Ala-OMe.

2. Saponification of Boc-Val-Ala-OMe:

-

Dissolve the crude Boc-Val-Ala-OMe in a mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0 °C and add lithium hydroxide (LiOH) (1.5 eq) portion-wise.

-

Stir the mixture at 0 °C and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Carefully acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

3. Purification:

-

Purify the crude Boc-Val-Ala by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure product.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified Boc-Val-Ala in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

¹H NMR: Acquire a ¹H NMR spectrum. Expected signals include:

-

A singlet at ~1.4 ppm corresponding to the nine protons of the Boc group.

-

Multiplets in the range of 0.8-1.0 ppm for the six methyl protons of the valine side chain.

-

A multiplet around 2.1 ppm for the β-proton of the valine side chain.

-

A doublet of doublets around 4.0-4.2 ppm for the α-proton of valine.

-

A doublet around 1.3-1.4 ppm for the three methyl protons of the alanine side chain.

-

A multiplet around 4.3-4.5 ppm for the α-proton of alanine.

-

Amide protons will appear as doublets in the range of 6.5-8.5 ppm (solvent dependent).

-

The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm) or may exchange with residual water in the solvent.

-

-

¹³C NMR: Acquire a ¹³C NMR spectrum. Expected signals include:

-

Carbonyl carbons of the peptide bond and carboxylic acid in the range of 170-176 ppm.

-

The carbonyl carbon of the Boc group around 155-157 ppm.

-

The quaternary carbon of the Boc group around 80 ppm.

-

The methyl carbons of the Boc group around 28 ppm.

-

α-carbons of valine and alanine in the range of 50-60 ppm.

-

Side chain carbons of valine (~30 ppm for the β-carbon and ~19 ppm for the methyl carbons) and alanine (~18 ppm for the methyl carbon).

-

2. Mass Spectrometry (MS):

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of Boc-Val-Ala.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

-

Expected Ions:

-

In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 289.17.

-

Adducts with sodium [M+Na]⁺ (m/z 311.15) or potassium [M+K]⁺ (m/z 327.13) may also be observed.

-

-

Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ ion can be used to confirm the peptide sequence. Common fragmentation pathways for Boc-protected peptides include the neutral loss of the Boc group (100 Da) or isobutylene (56 Da). Standard b- and y-ion series from the peptide backbone cleavage would also be expected.

Application in Antibody-Drug Conjugates (ADCs)

Boc-Val-Ala serves as a precursor to the Val-Ala dipeptide linker, a critical component in many ADCs.[1] This linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[2] This targeted cleavage mechanism ensures the specific release of the cytotoxic payload within cancer cells, minimizing off-target toxicity.[2] The Val-Ala linker is noted for its favorable hydrophilicity compared to other linkers like Val-Cit, which can be advantageous when working with hydrophobic payloads.[3][4]

References

- 1. mdpi.com [mdpi.com]

- 2. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of N-(tert-Butoxycarbonyl)-L-valyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the dipeptide N-(tert-Butoxycarbonyl)-L-valyl-L-alanine (Boc-Val-Ala-OH). This compound is a valuable building block in peptide synthesis, particularly for the development of peptide-based therapeutics and other bioactive molecules.[1] This document outlines the necessary starting materials, detailed experimental protocols for each synthetic step, and the characterization of the final product.

Overview of the Synthetic Strategy

The synthesis of N-(tert-Butoxycarbonyl)-L-valyl-L-alanine is typically achieved through a two-step process:

-

Peptide Coupling: The carboxyl group of N-(tert-Butoxycarbonyl)-L-valine (Boc-L-Val-OH) is activated and coupled with the amino group of an L-alanine ester (e.g., L-alanine methyl ester hydrochloride) to form the protected dipeptide ester, N-(tert-Butoxycarbonyl)-L-valyl-L-alanine methyl ester (Boc-Val-Ala-OMe).

-

Saponification: The methyl ester of the protected dipeptide is hydrolyzed under basic conditions to yield the final product, N-(tert-Butoxycarbonyl)-L-valyl-L-alanine.

This strategy utilizes the tert-butoxycarbonyl (Boc) protecting group for the N-terminus of valine, which can be readily removed under mild acidic conditions if further peptide chain elongation is desired.[1] The use of an ester for the C-terminus of alanine prevents self-coupling of the alanine reactant.

Experimental Protocols

Materials and Methods

The primary starting materials for this synthesis are N-(tert-Butoxycarbonyl)-L-valine and L-alanine methyl ester hydrochloride. Common reagents for the coupling step include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as an activating agent, and a tertiary amine base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt of the alanine ester.[2][3] The subsequent saponification typically employs a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-valyl-L-alanine Methyl Ester (Boc-Val-Ala-OMe)

This procedure outlines a standard solution-phase peptide coupling reaction.

Reaction Scheme:

Figure 1: Peptide coupling of Boc-L-Val-OH and L-Ala-OMe·HCl.

Procedure:

-

In a round-bottom flask, dissolve N-(tert-Butoxycarbonyl)-L-valine (1.0 eq.) in an appropriate anhydrous solvent such as dichloromethane (DCM) or a mixture of DCM and dimethylformamide (DMF).

-

Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) to the solution and stir until it is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve L-alanine methyl ester hydrochloride (1.0 eq.) in anhydrous DCM and add N-methylmorpholine (NMM) (1.1 eq.) to neutralize the hydrochloride salt.

-

Add the neutralized L-alanine methyl ester solution to the cooled solution of Boc-L-valine and HOBt.

-

Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature, stirring overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(tert-Butoxycarbonyl)-L-valyl-L-alanine methyl ester.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-L-valyl-L-alanine (Boc-Val-Ala-OH)

This procedure describes the hydrolysis of the methyl ester to the carboxylic acid.

Reaction Scheme:

Figure 2: Saponification of Boc-Val-Ala-OMe.

Procedure:

-

Dissolve the purified N-(tert-Butoxycarbonyl)-L-valyl-L-alanine methyl ester (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add an aqueous solution of lithium hydroxide (LiOH) (1.5 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 2-3 with a cold 1 M HCl solution.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield N-(tert-Butoxycarbonyl)-L-valyl-L-alanine as a solid. The product can be further purified by recrystallization if necessary.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| N-(tert-Butoxycarbonyl)-L-valine | C₁₀H₁₉NO₄ | 217.26 | 76-79 |

| L-Alanine methyl ester hydrochloride | C₄H₁₀ClNO₂ | 139.58 | 109-111 |

Table 2: Characterization of N-(tert-Butoxycarbonyl)-L-valyl-L-alanine

| Property | Value |

| Molecular Formula | C₁₃H₂₄N₂O₅ |

| Molecular Weight | 288.34 g/mol [1][4] |

| Appearance | White to off-white solid |

| Melting Point | Data not consistently reported, requires experimental determination. |

| ¹H NMR (CDCl₃, δ in ppm) | Expected signals: ~6.5-7.0 (d, 1H, NH-Ala), ~5.0-5.3 (d, 1H, NH-Val), ~4.4-4.6 (m, 1H, α-CH-Ala), ~3.9-4.2 (m, 1H, α-CH-Val), ~2.0-2.3 (m, 1H, β-CH-Val), ~1.4 (s, 9H, Boc-CH₃), ~1.3-1.4 (d, 3H, Ala-CH₃), ~0.9-1.0 (dd, 6H, Val-CH₃). |

| ¹³C NMR (CDCl₃, δ in ppm) | Expected signals: ~173-176 (C=O, Ala-COOH), ~171-173 (C=O, Val-amide), ~155-157 (C=O, Boc), ~80 (C, Boc-quaternary), ~58-60 (α-CH, Val), ~48-50 (α-CH, Ala), ~30-32 (β-CH, Val), ~28 (CH₃, Boc), ~18-20 (CH₃, Ala), ~17-19 (CH₃, Val). |

| Purity | Typically >95% as determined by HPLC and NMR.[1] |

Experimental Workflow and Signaling Pathways

The overall workflow for the synthesis can be visualized as a series of sequential steps, each with specific inputs and outputs.

Figure 3: Overall experimental workflow for the synthesis of Boc-Val-Ala-OH.

Conclusion

This technical guide provides a detailed protocol for the synthesis of N-(tert-Butoxycarbonyl)-L-valyl-L-alanine. The described two-step solution-phase synthesis is a reliable method for obtaining this dipeptide building block in good purity. The provided data and workflows are intended to assist researchers and professionals in the successful execution of this synthesis for applications in drug discovery and development. It is recommended that all reactions be carried out by trained personnel in a controlled laboratory setting.

References

- 1. Boc-Val-Ala-OH, ADC linker, 70396-18-8 | BroadPharm [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Val-Ala-OH [myskinrecipes.com]

Technical Guide: (tert-Butoxycarbonyl)-L-valyl-L-alanine (CAS 70396-18-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (tert-Butoxycarbonyl)-L-valyl-L-alanine, commonly known as Boc-Val-Ala-OH (CAS: 70396-18-8). This dipeptide derivative is a critical component in the field of bioconjugation, primarily serving as a cleavable linker in the design and development of Antibody-Drug Conjugates (ADCs). This document details its physicochemical properties, synthesis methodologies, and its crucial role in the intracellular delivery of therapeutic payloads. A particular focus is placed on the enzymatic cleavage of the Val-Ala motif by lysosomal proteases, a key mechanism for targeted drug release. Experimental protocols for synthesis and enzymatic cleavage assays are provided, alongside quantitative data and visualizations to support researchers in the practical application of this molecule.

Introduction

This compound (Boc-Val-Ala-OH) is a synthetic dipeptide composed of L-valine and L-alanine, with the N-terminus of valine protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental in peptide synthesis, preventing unwanted side reactions during the formation of peptide bonds. The primary application of Boc-Val-Ala-OH is in the construction of linkers for Antibody-Drug Conjugates (ADCs).[1][2]

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The linker connecting the antibody and the payload is a critical determinant of the ADC's efficacy and safety profile. Boc-Val-Ala-OH is a precursor to the Val-Ala dipeptide linker, which is designed to be stable in systemic circulation but susceptible to cleavage by enzymes present in the lysosomal compartment of target cancer cells.[3][4] This targeted release mechanism enhances the therapeutic window of the cytotoxic payload by minimizing off-target toxicity.[]

Physicochemical Properties

A summary of the key physicochemical properties of Boc-Val-Ala-OH is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 70396-18-8 | [4] |

| Molecular Formula | C₁₃H₂₄N₂O₅ | [4] |

| Molecular Weight | 288.3 g/mol | [4] |

| Appearance | White to off-white solid | [6] |

| Storage Temperature | -20°C | [4] |

| Melting Point | 77-80 °C (for Boc-Val-OH) |

Synthesis of this compound

The synthesis of Boc-Val-Ala-OH is typically achieved through standard peptide coupling techniques, either in solution-phase or by solid-phase peptide synthesis (SPPS). The general principle involves the formation of a peptide bond between N-terminally protected L-valine (Boc-Val-OH) and L-alanine.

Experimental Protocol: Solution-Phase Synthesis

This protocol provides a representative method for the solution-phase synthesis of Boc-Val-Ala-OH.

Materials:

-

Boc-L-valine (Boc-Val-OH)

-

L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl) or other C-terminally protected alanine.

-

Coupling reagent, e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

-

Base, e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).

-

Anhydrous solvents: Dichloromethane (DCM), Dimethylformamide (DMF).

-

Reagents for deprotection (if necessary, e.g., LiOH for ester hydrolysis).

-

Reagents for purification (e.g., silica gel for column chromatography, solvents for recrystallization).

Procedure:

-

Activation of Boc-L-valine: Dissolve Boc-L-valine (1 equivalent) in anhydrous DCM or DMF. Add the coupling reagent (e.g., DCC, 1.1 equivalents) and, if needed, an activating agent like N-hydroxysuccinimide (NHS) at 0°C. Stir the mixture for 15-30 minutes to form the activated ester.

-

Coupling Reaction: In a separate flask, dissolve the C-terminally protected L-alanine (e.g., H-Ala-OMe·HCl, 1 equivalent) in anhydrous DCM or DMF and add a base (e.g., DIPEA, 2.2 equivalents) to neutralize the hydrochloride salt. Cool this solution to 0°C and add the activated Boc-L-valine solution dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, filter off any precipitated urea byproduct (if DCC was used). Wash the organic layer with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

-

C-terminal Deprotection (if necessary): If a C-terminal ester was used, it must be hydrolyzed to obtain the carboxylic acid. This can be achieved by treating the protected dipeptide with a base such as lithium hydroxide (LiOH) in a mixture of THF and water. After the reaction, acidify the mixture to pH 2-3 and extract the product with an organic solvent.

-

Final Purification and Characterization: The final product, Boc-Val-Ala-OH, can be further purified by recrystallization. The identity and purity of the compound should be confirmed by NMR spectroscopy and mass spectrometry.

Workflow for Solution-Phase Synthesis

Caption: Workflow for the solution-phase synthesis of Boc-Val-Ala-OH.

Role in Antibody-Drug Conjugates

The Val-Ala dipeptide linker, derived from Boc-Val-Ala-OH, is a key example of a protease-cleavable linker. This class of linkers is designed to be selectively cleaved by proteases that are highly active within the lysosomes of cancer cells, such as cathepsins.[]

Mechanism of Action: Intracellular Trafficking and Payload Release

The mechanism of action for an ADC utilizing a Val-Ala linker involves a series of steps beginning with the binding of the ADC to its target antigen on the surface of a cancer cell.[8][9]

-

Binding and Internalization: The ADC binds to the target antigen, and the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[8][10]

-

Endosomal Trafficking: The complex is trafficked through the endosomal pathway, moving from early endosomes to late endosomes.[1][11]

-

Lysosomal Fusion: The late endosomes fuse with lysosomes, exposing the ADC to the acidic environment and a high concentration of proteolytic enzymes within the lysosome.[9][11]

-

Enzymatic Cleavage: Lysosomal proteases, particularly Cathepsin B, recognize and cleave the peptide bond between valine and alanine.[][12]

-

Payload Release and Action: This cleavage liberates the cytotoxic payload from the antibody. The released drug can then diffuse or be transported out of the lysosome into the cytoplasm or nucleus to exert its cell-killing effect.[9][13]

Signaling Pathway of ADC Intracellular Trafficking

Caption: Intracellular trafficking pathway of an ADC with a cleavable linker.

Quantitative Data

The efficiency of a cleavable linker is determined by its stability in circulation and its susceptibility to cleavage in the target environment. The Val-Ala linker has been shown to possess a favorable balance of these properties.

| Parameter | Dipeptide Linker | Observation | Reference(s) |

| Cleavage Rate | Val-Ala | Cleaved at approximately 50% the rate of the Val-Cit linker by Cathepsin B. | [12] |

| Hydrophobicity | Val-Ala | Exhibits lower hydrophobicity compared to the Val-Cit linker. | [][12] |

| ADC Aggregation | Val-Ala | Allows for higher drug-to-antibody ratios (DAR) with less aggregation compared to Val-Cit linkers. | [][12] |

| Plasma Stability | Val-Ala | Highly stable in human plasma. | [12] |

Experimental Protocols: Enzymatic Cleavage Assay

This protocol outlines a method to assess the cleavage of a Val-Ala containing substrate by the lysosomal protease Cathepsin B. This assay can be adapted for HPLC or fluorescence-based detection.

HPLC-Based Cleavage Assay

Objective: To quantify the rate of cleavage of a Val-Ala containing substrate by recombinant human Cathepsin B.

Materials:

-

Val-Ala containing substrate (e.g., a small molecule conjugate or a peptide).

-

Recombinant human Cathepsin B.

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5.

-

Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA).

-

HPLC system with a suitable C18 column and UV detector.

Procedure:

-

Enzyme Activation: Prepare a stock solution of Cathepsin B and activate it by incubating in the assay buffer at 37°C for 15 minutes.

-

Reaction Setup: In a microcentrifuge tube, add the Val-Ala substrate to the pre-warmed assay buffer to a final concentration in the micromolar range (e.g., 10 µM).

-

Initiate Reaction: Start the reaction by adding the activated Cathepsin B to the substrate solution. The final enzyme concentration is typically in the nanomolar range (e.g., 50 nM).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.

-

HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the decrease in the peak area of the substrate and the increase in the peak area of the cleavage product over time.

-

Data Analysis: Plot the concentration of the cleaved product versus time to determine the initial reaction velocity. Kinetic parameters (Km and kcat) can be determined by measuring the initial velocities at varying substrate concentrations.

Workflow for HPLC-Based Cleavage Assay

Caption: Workflow for an HPLC-based enzymatic cleavage assay.

Conclusion

This compound is a vital building block in the development of advanced biotherapeutics, particularly Antibody-Drug Conjugates. Its derivative, the Val-Ala dipeptide linker, offers a favorable combination of plasma stability and susceptibility to lysosomal enzymatic cleavage, enabling the targeted release of cytotoxic payloads within cancer cells. The lower hydrophobicity of the Val-Ala linker compared to other dipeptide linkers like Val-Cit provides advantages in terms of ADC formulation and the ability to achieve higher drug loading. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers working with this important molecule and to facilitate its application in the design of next-generation targeted therapies.

References

- 1. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. peptide.com [peptide.com]

- 4. Boc-Val-Ala-OH, ADC linker, 70396-18-8 | BroadPharm [broadpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 8. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 13. researchgate.net [researchgate.net]

A Deep Dive into the Solubility of Boc-Val-Ala in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Boc-Val-Ala Solubility

The solubility of Boc-Val-Ala is governed by its molecular structure, specifically the presence of the bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and the physicochemical properties of the valine and alanine side chains. As a neutral peptide with significant hydrophobic character, Boc-Val-Ala is expected to exhibit poor solubility in aqueous solutions and favorable solubility in various organic solvents.

Generally, hydrophobic peptides lacking charged residues are more soluble in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), isopropanol, or methanol.[1][2] The choice of solvent is critical during peptide synthesis, purification, and formulation to ensure efficient reactions and accurate characterization.

Qualitative Solubility Profile

Based on the general principles of peptide solubility and information regarding similar Boc-protected amino acids and peptides, the following qualitative solubility profile for Boc-Val-Ala can be inferred:

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN) | High | These solvents can effectively solvate the peptide backbone and the Boc group, breaking intermolecular hydrogen bonds that lead to aggregation. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Often used in peptide synthesis, these solvents can dissolve Boc-protected amino acids and small peptides.[3] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The polarity of alcohols allows for some interaction with the peptide backbone, but their solvating power may be less than polar aprotic solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low | These solvents are generally less polar and are not as effective at solvating the polar peptide bonds. |

| Nonpolar | Hexane, Toluene | Very Low | These solvents lack the polarity to interact favorably with the peptide structure. |

| Aqueous Solutions | Water, Buffers | Very Low | The hydrophobic nature of the Boc group and the valine side chain leads to poor solubility in water. |

Experimental Determination of Solubility

For precise quantitative data, experimental determination of solubility is essential. The following is a detailed protocol for the equilibrium solubility method, a common technique for this purpose.

Experimental Protocol: Equilibrium Solubility Measurement

1. Materials and Equipment:

-

Boc-Val-Ala (solid)

-

A range of organic solvents (e.g., DMF, DMSO, ACN, Methanol, Ethanol, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Pipettes

-

HPLC vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Boc-Val-Ala to a known volume of the selected organic solvent in a sealed vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, centrifuge the vials at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 1 hour) to pellet the undissolved solid.[4]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted supernatant using a validated HPLC method to determine the concentration of dissolved Boc-Val-Ala. A standard calibration curve of Boc-Val-Ala should be prepared to accurately quantify the concentration.

-

3. Data Presentation:

The quantitative solubility data should be recorded in a structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethylformamide (DMF) | 25 | Experimental Data | Calculated Data |

| Dimethyl sulfoxide (DMSO) | 25 | Experimental Data | Calculated Data |

| Acetonitrile (ACN) | 25 | Experimental Data | Calculated Data |

| Methanol | 25 | Experimental Data | Calculated Data |

| Ethanol | 25 | Experimental Data | Calculated Data |

| Dichloromethane (DCM) | 25 | Experimental Data | Calculated Data |

| Other Solvents... | 25 | Experimental Data | Calculated Data |

Visualizing Experimental and Conceptual Frameworks

Diagrams are powerful tools for understanding complex processes and relationships. Below are Graphviz diagrams illustrating the experimental workflow for solubility determination and the key factors influencing peptide solubility.

Caption: Experimental workflow for determining the equilibrium solubility of Boc-Val-Ala.

Caption: Key factors influencing the solubility of Boc-Val-Ala.

Conclusion

Understanding the solubility of Boc-Val-Ala is paramount for its effective use in research and development. While this guide provides a strong qualitative and methodological foundation, researchers are encouraged to perform their own quantitative solubility studies in the solvent systems relevant to their specific applications. The provided experimental protocol and data presentation framework offer a standardized approach to generating and reporting this critical data.

References

Stability and Storage of Boc-Val-Ala: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-Butoxycarbonyl-L-valyl-L-alanine (Boc-Val-Ala). The information presented herein is essential for ensuring the integrity and purity of this dipeptide, which is frequently utilized as a building block in the synthesis of therapeutic peptides and other pharmaceutical compounds.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the chemical integrity of Boc-Val-Ala. Based on information from various chemical suppliers and general best practices for peptide reagents, the following conditions are recommended.

Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage [1]. 2-8°C for short-term storage. | Lower temperatures slow down potential degradation reactions. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation. |

| Moisture | Protect from moisture. Use of a desiccator is recommended. | Boc-Val-Ala is susceptible to hydrolysis. |

| Light | Store in a light-protected container (e.g., amber vial). | Protects against potential photodegradation. |

Handling:

-

Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the product.

-

Use anhydrous solvents for preparing solutions of Boc-Val-Ala.

-

Minimize the exposure of the solid and solutions to the atmosphere.

Physicochemical Properties and Stability Profile

The stability of Boc-Val-Ala is influenced by its chemical structure, which includes a labile Boc protecting group and a peptide bond.

Summary of Physicochemical Data

| Property | Value |

| Chemical Formula | C₁₃H₂₄N₂O₅ |

| Molecular Weight | 288.34 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, DMF, and DMSO. Sparingly soluble in water. |

General Stability:

Boc-protected amino acids and peptides are generally stable when stored as a dry solid under the recommended conditions[]. The primary degradation pathways for Boc-Val-Ala are anticipated to be hydrolysis of the Boc group and the peptide bond, particularly under non-neutral pH conditions and elevated temperatures.

Expected Shelf Life of Boc-β-Ala-OH (as a proxy)

| Storage Temperature | Form | Expected Shelf Life |

| -20°C | Powder | 3 years |

| 4°C | Powder | 2 years |

| -80°C | In Solvent | 6 months |

| -20°C | In Solvent | 1 month |

Note: This data is for Boc-β-Ala-OH and should be considered as an estimate for Boc-Val-Ala. A formal stability study would be required to establish a definitive shelf life for Boc-Val-Ala.

Potential Degradation Pathways

Understanding the potential degradation pathways of Boc-Val-Ala is crucial for developing stability-indicating analytical methods and for identifying potential impurities in synthesized peptides. The primary degradation mechanisms are expected to be acid-catalyzed hydrolysis of the Boc group and hydrolysis of the amide (peptide) bond.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is essential for accurately assessing the purity and degradation of Boc-Val-Ala over time. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose. The following is a general protocol that can be adapted and validated for Boc-Val-Ala.

Stability-Indicating RP-HPLC Method

Objective: To develop and validate an RP-HPLC method capable of separating Boc-Val-Ala from its potential degradation products.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

-

Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)

-

Boc-Val-Ala reference standard

-

Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

Chromatographic Conditions (to be optimized):

-

Flow rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210-220 nm

-

Injection Volume: 10 µL

-

Gradient Elution:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: 5% A, 95% B

-

30.1-35 min: Re-equilibration to 95% A, 5% B

-

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of Boc-Val-Ala reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Sample Preparation: Prepare samples of Boc-Val-Ala that have been subjected to forced degradation conditions (see section 4.2). Dilute to a final concentration of approximately 1 mg/mL.

-

Analysis: Inject the standard and stressed samples into the HPLC system and record the chromatograms.

-

Data Analysis: Compare the chromatograms of the stressed samples to the reference standard to identify and quantify any degradation products.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.

Protocol:

-

Acid Hydrolysis: Dissolve Boc-Val-Ala in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

-

Base Hydrolysis: Dissolve Boc-Val-Ala in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before HPLC analysis.

-

Oxidative Degradation: Dissolve Boc-Val-Ala in a solution of 3% H₂O₂ and keep at room temperature for a specified period.

-

Thermal Degradation: Expose the solid Boc-Val-Ala to dry heat (e.g., 80°C) for a specified period.

-

Photodegradation: Expose a solution of Boc-Val-Ala to UV light (e.g., 254 nm) and visible light for a specified period.

Conclusion

Boc-Val-Ala is a stable compound when stored as a dry solid at -20°C in a sealed, moisture- and light-protected container. The primary degradation pathways are likely to be hydrolysis of the Boc group and the peptide bond, which can be accelerated by acidic or basic conditions, elevated temperatures, and moisture. For researchers and drug development professionals, adherence to the recommended storage and handling conditions is critical to ensure the quality and reliability of this important synthetic building block. The development and validation of a stability-indicating HPLC method, as outlined in this guide, is essential for monitoring the purity of Boc-Val-Ala and for identifying any potential degradation products in long-term stability studies.

References

Spectroscopic Profile of (tert-Butoxycarbonyl)-L-valyl-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (tert-Butoxycarbonyl)-L-valyl-L-alanine (Boc-Val-Ala), a crucial dipeptide derivative frequently utilized in the synthesis of therapeutic peptides and as a cleavable linker in antibody-drug conjugates (ADCs). This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for Boc-Val-Ala based on the analysis of its constituent amino acids and general principles of peptide spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | d | 1H | NH (Ala) |

| ~5.0-5.5 | d | 1H | NH (Val) |

| ~4.3-4.6 | m | 1H | α-CH (Ala) |

| ~4.0-4.3 | m | 1H | α-CH (Val) |

| ~2.0-2.3 | m | 1H | β-CH (Val) |

| 1.45 | s | 9H | C(CH₃)₃ (Boc) |

| ~1.3-1.5 | d | 3H | β-CH₃ (Ala) |

| ~0.9-1.0 | d | 6H | γ-CH₃ (Val) |

| ~11.0-12.0 | br s | 1H | COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~173-176 | C=O (Ala, acid) |

| ~171-173 | C=O (Val, amide) |

| ~155-157 | C=O (Boc) |

| ~80 | C(CH₃)₃ (Boc) |

| ~58-60 | α-CH (Val) |

| ~48-50 | α-CH (Ala) |

| ~30-32 | β-CH (Val) |

| 28.3 | C(CH₃)₃ (Boc) |

| ~18-20 | β-CH₃ (Ala) |

| ~17-19 | γ-CH₃ (Val) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300 | N-H | Amide A, stretching |

| ~2970 | C-H | Alkyl stretching |

| ~1740 | C=O | Carboxylic acid carbonyl stretching |

| ~1700 | C=O | Urethane carbonyl (Boc) stretching |

| ~1650 | C=O | Amide I, C=O stretching |

| ~1530 | N-H | Amide II, N-H bending |

Mass Spectrometry (MS)

The molecular formula for this compound is C₁₃H₂₄N₂O₅, with a molecular weight of 288.34 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| 289.17 | [M+H]⁺ | Protonated molecular ion |

| 311.15 | [M+Na]⁺ | Sodium adduct |

| 233.15 | [M+H-C₄H₈]⁺ | Loss of isobutylene from Boc group |

| 189.13 | [M+H-Boc]⁺ | Loss of the Boc group |

| 116.07 | [Boc-Val]⁺ fragment | b-ion fragment |

| 90.05 | [Ala+H]⁺ | y-ion fragment |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of protected peptide fragments.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation : For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.[2][3] For transmission spectroscopy, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[2][3] Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Data Acquisition : Introduce the sample into the mass spectrometer via electrospray ionization (ESI).[4][5] Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500. For fragmentation analysis (MS/MS), the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.[4][5]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a dipeptide like this compound.

References

- 1. N-(tert-Butoxycarbonyl)-L-valyl-L-alanine | C13H24N2O5 | CID 14657712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00018H [pubs.rsc.org]

- 3. iris.cnr.it [iris.cnr.it]

- 4. Mass spectral study of Boc-carbo-beta3-peptides: differentiation of two pairs of positional and diastereomeric isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Boc-Val-Ala: From Procurement to Application in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers utilizing Boc-Val-Ala-OH and its derivatives. From identifying commercial suppliers to detailing experimental protocols, this document provides the necessary information for the successful application of this versatile dipeptide in peptide synthesis and drug delivery systems.

Commercial Suppliers and Product Specifications

Boc-L-Valyl-L-alanine (Boc-Val-Ala-OH) is a protected dipeptide commonly employed as a building block in peptide synthesis and as a cleavable linker in drug delivery systems, particularly in the design of Antibody-Drug Conjugates (ADCs). A variety of chemical suppliers offer Boc-Val-Ala-OH and its derivatives for research purposes. The following tables summarize the key quantitative data from a selection of commercial suppliers to facilitate easy comparison.

Table 1: Commercial Suppliers of Boc-Val-Ala-OH

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Storage Condition |

| BroadPharm | BP-27958 | ≥95% | 288.3 | 70396-18-8 | -20°C |

| Aladdin Scientific | B589945-5g | ≥95% | 288.34 | 70396-18-8 | 2-8°C |

| MySkinRecipes | 104353 | 95% | 288.34 | 70396-18-8 | 2-8°C |

| SynChem, Inc. | N/A | N/A | N/A | N/A | N/A |

Table 2: Commercial Suppliers of Boc-Val-Ala Derivatives

| Supplier | Product Name | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Storage Condition |

| MedchemExpress | Boc-Val-Ala-PAB | HY-136547 | 99.98% | 393.48 | 1884577-99-4 | -20°C |

| BroadPharm | Boc-Val-Ala-PAB | BP-27985 | ≥95% | 393.5 | 1884577-99-4 | -20°C |

| BroadPharm | Boc-PEG4-Val-Ala-PAB | BP-28019 | ≥95% | 640.8 | N/A | -20°C |

| MedchemExpress | Boc-Val-Ala-PAB-PNP | HY-136550 | 99.87% | 558.58 | N/A | -20°C |

Core Applications and Signaling Pathways

The primary application of Boc-Val-Ala resides in its utility as a dipeptide building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc (tert-butyloxycarbonyl) group provides a stable protecting group for the N-terminus of valine, which can be readily removed under acidic conditions.

In the realm of drug development, the Val-Ala dipeptide sequence is of particular interest as a substrate for certain proteases, most notably Cathepsin B.[] Cathepsin B is a lysosomal cysteine protease that is often upregulated in tumor cells.[] This characteristic is exploited in the design of ADCs, where the Val-Ala linker connects a cytotoxic drug to a monoclonal antibody.[][] Upon internalization of the ADC into a cancer cell, the linker is cleaved by lysosomal proteases like Cathepsin B, releasing the cytotoxic payload directly at the site of action, thereby minimizing systemic toxicity.[][]

Below is a diagram illustrating the general workflow of utilizing a Boc-Val-Ala linker in an ADC.

ADC workflow with a cleavable Val-Ala linker.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Boc-Val-Ala.

Boc Deprotection in Peptide Synthesis

The removal of the Boc protecting group is a critical step in peptide synthesis. A common and effective method involves the use of trifluoroacetic acid (TFA).

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

Protocol: [5]

-

Suspend the Boc-protected peptide-resin in a 50% (v/v) solution of TFA in DCM. Use approximately 10 mL of the solution per gram of resin.

-

Agitate the mixture at room temperature for 3 minutes.

-

Filter the resin to remove the TFA/DCM solution.

-

Add a fresh portion of the 50% TFA/DCM solution to the resin.

-

Agitate the mixture for an additional 20-30 minutes at room temperature.

-

Filter the resin and wash it thoroughly with DCM (3 times).

-

To neutralize any remaining TFA, wash the resin with a 5% (v/v) solution of DIPEA in DCM (3 times).

-

Wash the resin again with DCM (3 times) to remove excess DIPEA.

-

The deprotected peptide-resin is now ready for the next coupling step.

A simplified workflow for Boc deprotection is shown below.

Workflow for Boc deprotection.

In Vitro Cathepsin B Cleavage Assay of a Val-Ala Linker

This protocol outlines an in vitro assay to evaluate the cleavage of a Val-Ala linker by Cathepsin B, a crucial step in validating the efficacy of an ADC.[6][7]

Materials:

-

ADC or peptide containing the Val-Ala linker

-

Human Cathepsin B, activated

-

Assay Buffer (e.g., 50 mM MES, pH 5.5, containing 5 mM DTT)

-

Quenching solution (e.g., acetonitrile with 1% TFA)

-

HPLC-MS system for analysis

Protocol:

-

Prepare a stock solution of the ADC or peptide in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).

-

Pre-warm the ADC/peptide solution and the activated Cathepsin B solution to 37°C.

-

Initiate the reaction by adding activated Cathepsin B to the ADC/peptide solution to a final concentration of, for example, 100 nM.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution to precipitate the enzyme and stop the reaction.

-

Vortex the quenched sample and centrifuge at high speed to pellet the precipitated protein.

-

Analyze the supernatant by HPLC-MS to quantify the amount of cleaved payload and remaining intact ADC/peptide.

The logical flow of the cleavage assay is depicted in the following diagram.

References

Technical Guide: Physical Properties of Boc-Val-Ala Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of N-tert-Butoxycarbonyl-L-valyl-L-alanine (Boc-Val-Ala) powder, a dipeptide derivative commonly utilized in peptide synthesis and pharmaceutical research. This document outlines the typical physical characteristics, detailed experimental protocols for their determination, and a standard quality control workflow.

Physical Properties of Boc-Val-Ala Powder

Boc-Val-Ala is a synthetic dipeptide that serves as a crucial building block in the development of peptide-based therapeutics. While detailed physical characterization in peer-reviewed literature is sparse, information from chemical suppliers and analogous compounds suggests the following properties. A related compound, Boc-Ala-Ala-OH, is described as a white to off-white powder[1]. Another similar ADC linker, Boc-Val-Ala-PAB-PNP, is described as a white to light yellow solid[2]. Based on this, the expected properties are summarized below.

Table 1: Summary of Physical Properties of Boc-Val-Ala Powder

| Property | Description |

| Color | White to off-white |

| Form | Crystalline or amorphous powder |

Experimental Protocols for Physical Characterization

To ensure the quality and consistency of Boc-Val-Ala powder for research and drug development, a series of analytical techniques are employed to characterize its physical properties.

The color of a chemical powder is a critical quality attribute, often assessed as part of incoming raw material inspection to ensure lot-to-lot consistency[3].

2.1.1. Visual Inspection

-

Principle: This method provides a qualitative assessment of the powder's color and appearance. It is a fundamental step in the quality control process.

-

Protocol (adapted from USP <790>):

-

Place a representative sample of the Boc-Val-Ala powder in a clean, dry, transparent container.

-

Visually inspect the sample against both a black and a white background to enhance the detection of any color variations or foreign particulates[4].

-

The inspection should be performed under a controlled illumination intensity, typically between 2000 and 3750 lux[4][5].

-

Record the color (e.g., white, off-white) and any observations of discoloration or the presence of foreign matter.

-

2.1.2. Spectrophotometry/Colorimetry

-

Principle: This technique provides a quantitative and objective measurement of color by analyzing the reflectance of light from the powder's surface. A directional 45°/0° reflectance geometry is often preferred as it mimics how the human eye perceives color[3][6].

-

Protocol:

-

Calibrate the spectrophotometer or colorimeter using standard reference materials.

-

Carefully pack the Boc-Val-Ala powder into a sample holder or cuvette, ensuring a smooth, uniform, and opaque surface to prevent light interference[7][8].

-

Measure the reflectance spectrum of the powder.

-

The data is typically converted into color space coordinates (e.g., CIE Lab), which quantify the color in terms of lightness (L), red-green (a), and yellow-blue (b) values.

-

The physical form of the powder, including particle shape, size, and crystallinity, can significantly impact its handling, processing, and bioavailability[9][10].

2.2.1. Scanning Electron Microscopy (SEM)

-

Principle: SEM is a powerful imaging technique that provides high-resolution images of the surface morphology of the powder particles[11][12][13]. It is invaluable for examining particle shape, size distribution, and surface texture.

-

Protocol:

-

Sample Preparation:

-

Mount a small, representative amount of the Boc-Val-Ala powder onto an SEM stub using double-sided carbon adhesive tape.

-

Ensure a uniform, single layer of particles to allow for accurate analysis of individual particles[14].

-

For non-conductive samples, a thin coating of a conductive material (e.g., gold or carbon) is applied via sputter coating to prevent charge buildup under the electron beam.

-

-

Imaging:

-

Introduce the prepared stub into the SEM chamber.

-

Acquire images at various magnifications to observe the overall particle morphology and fine surface details.

-

The resulting images can be used for qualitative analysis of particle shape and for quantitative particle size analysis using appropriate software.

-

-

2.2.2. X-Ray Powder Diffraction (XRPD)

-

Principle: XRPD is a non-destructive analytical technique used to determine the crystalline nature of a solid material. It can distinguish between crystalline and amorphous forms and identify different polymorphic forms[15][16][17][18][19].

-

Protocol:

-

Sample Preparation:

-

A small amount of the Boc-Val-Ala powder is gently packed into a sample holder. The surface should be flat and level with the holder's surface to ensure accurate diffraction angles[15].

-

-

Data Acquisition:

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

-

Data Analysis:

-

The resulting diffraction pattern is a plot of intensity versus 2θ.

-

Sharp peaks in the pattern indicate a crystalline structure, while a broad halo suggests an amorphous form.

-

The pattern can be compared to reference patterns to identify the specific crystalline phase.

-

-

Quality Control Workflow for Boc-Val-Ala Powder

The following diagram illustrates a typical workflow for the quality control of synthetically produced Boc-Val-Ala powder, ensuring it meets the required specifications for use in research and drug development.

Caption: Quality Control Workflow for Boc-Val-Ala Powder.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MeasureColour | Powder – chemical [measurecolour.com.my]

- 4. Finished Product Manual Visual Inspection | USP 790 [selkirkpharma.com]

- 5. caiready.com [caiready.com]

- 6. Evaluate the Colors of Powder Chemicals [testronixinstruments.com]

- 7. How to Measure the Powder Coloring With the ColorFlex L2 | HunterLab [hunterlab.com]

- 8. ColorLite GmbH - Easy Colour Measurement of Powder [colorlite.de]

- 9. Pharmaceutical Powder Characterization | Anton Paar [anton-paar.com]

- 10. Pharmaceutical Powder and Particle Characterisation and Analysis [intertek.com]

- 11. nanoscience.com [nanoscience.com]

- 12. Surface morphology analysis using SEM- PowderTechnology info [powdertechnology.info]

- 13. filab.fr [filab.fr]

- 14. m.youtube.com [m.youtube.com]

- 15. mcgill.ca [mcgill.ca]

- 16. X-ray Diffraction (XRD) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 17. X-Ray Powder Diffraction Analysis of Peptide Drug | MtoZ Biolabs [mtoz-biolabs.com]

- 18. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 19. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes: Boc-Val-Ala in Solid-Phase Peptide Synthesis (SPPS)

Introduction

The Boc (tert-butyloxycarbonyl) protection strategy is a foundational and robust methodology in solid-phase peptide synthesis (SPPS). It relies on the graduated acid lability of the temporary Nα-Boc protecting group and more permanent benzyl-based side-chain protecting groups. The dipeptide Boc-Val-Ala-OH is a common building block used to incorporate the Val-Ala sequence into a growing peptide chain, which can be advantageous for improving solubility and synthetic efficiency. These application notes provide detailed protocols for the incorporation of Boc-Val-Ala using Boc-SPPS, covering resin preparation, synthesis cycles, cleavage, and purification.

The Boc group is removed using a moderate acid, typically trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2][3] This differential lability is the cornerstone of the Boc/Bzl strategy.[1][3]

Quantitative Data Summary

Successful peptide synthesis is contingent on high efficiency at each step. The following tables summarize typical quantitative data for coupling and cleavage steps in Boc-SPPS. These values are representative and can vary based on the specific peptide sequence, resin, and reagents used.

Table 1: Typical Coupling Efficiency and Purity

| Parameter | Method | Reagent | Typical Efficiency/Purity | Monitoring |

| Coupling Efficiency | HBTU/DIEA | 3 eq. Boc-Val-Ala-OH, 3 eq. HBTU, 6 eq. DIEA | > 99.5% | Negative Ninhydrin Test[4] |

| Coupling Efficiency | DIC/HOBt | 3 eq. Boc-Val-Ala-OH, 3 eq. DIC, 3 eq. HOBt | > 99.0% | Negative Ninhydrin Test[4] |

| Crude Peptide Purity | RP-HPLC | Post-cleavage, pre-purification | 65 - 85% | UV Absorbance at 214/280 nm |

| Final Peptide Purity | RP-HPLC | Post-purification | > 95 - 98% | UV Absorbance at 214/280 nm |

Table 2: Representative Peptide Yields Post-Cleavage & Purification

| Resin Type | Cleavage Method | Scavengers | Typical Overall Yield | Notes |

| Merrifield Resin | High HF | Anisole | 50 - 70% | Standard for peptide acids.[2] |

| PAM Resin | High HF | Anisole | 60 - 80% | Increased stability to TFA reduces chain loss during synthesis.[2][3] |

| MBHA Resin | High HF | Anisole | 50 - 75% | Standard for peptide amides.[2] |

| Merrifield Resin | TFMSA | Thioanisole, EDT | 45 - 65% | An alternative to the more hazardous HF.[5] |

Experimental Protocols

The following sections provide detailed step-by-step protocols for incorporating Boc-Val-Ala into a peptide sequence on a solid support.

Protocol 1: General SPPS Workflow

The overall process of SPPS involves the sequential addition of amino acids to a growing chain anchored to a solid resin support.[3]

Caption: High-level workflow for solid-phase peptide synthesis (SPPS).

Protocol 2: The Boc-SPPS Synthesis Cycle

A single synthesis cycle consists of deprotecting the Nα-Boc group, neutralizing the resulting ammonium salt, and coupling the next Boc-protected amino acid (or in this case, the dipeptide Boc-Val-Ala-OH).

1. Resin Preparation and Swelling

-

Resin Selection: Choose an appropriate resin. For a C-terminal carboxylate, use Merrifield or PAM resin.[2] For a C-terminal amide, use MBHA resin.[2][5]

-

Procedure:

-

Place the resin (e.g., 1 g, 0.5-1.0 mmol/g substitution) in a suitable SPPS reaction vessel.

-

Wash the resin with Dichloromethane (DCM) (3 x 10 mL).

-

Swell the resin in DCM (10 mL) for at least 30 minutes with gentle agitation.[4]

-

2. Nα-Boc Deprotection

-

Reagents: Deprotection Solution: 50% (v/v) Trifluoroacetic Acid (TFA) in DCM.[2]

-

Procedure:

-

Drain the swelling solvent (DCM) from the resin.

-

Add the deprotection solution (10 mL per gram of resin) and agitate for a 2-minute pre-wash.[2]

-

Drain and add a fresh aliquot of deprotection solution (10 mL per gram of resin).

-

Agitate for 20-30 minutes at room temperature.[2]

-

Drain the solution and wash the peptide-resin thoroughly with DCM (5 x 10 mL) to remove residual TFA.[6]

-

3. Neutralization The TFA deprotection step leaves the N-terminal amine as a trifluoroacetate salt, which must be neutralized to the free amine for the subsequent coupling reaction.[6] Two methods are common: Standard Neutralization and In Situ Neutralization.

-

Method A: Standard Neutralization

-

Reagents: Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIEA) in DCM.[6]

-

Procedure:

-

Add the neutralization solution (10 mL per gram of resin) to the washed peptide-resin.

-

Agitate for 2 minutes.[6]

-

Drain the solution and repeat the neutralization step one more time.

-

Wash the peptide-resin thoroughly with DCM (3 x 10 mL) and then with Dimethylformamide (DMF) (3 x 10 mL) to prepare for coupling.[6]

-

-

-

Method B: In Situ Neutralization (Recommended for efficiency)

Caption: The Boc-SPPS cycle: Deprotection, Neutralization, and Coupling.

4. Coupling of Boc-Val-Ala-OH

-

Reagents & Equivalents:

-

Boc-Val-Ala-OH (3 equivalents relative to resin loading)

-

Coupling Reagent (e.g., HBTU or DIC, 3 eq.)

-

Additive (e.g., HOBt, 3 eq., used with DIC)

-

Base (DIEA, 6 eq. for in situ neutralization)

-

Solvent: DMF or a 1:1 mixture of DMF/DCM

-

-

Procedure (HBTU Coupling with In Situ Neutralization):

-

In a separate vessel, dissolve Boc-Val-Ala-OH (3 eq.) and HBTU (3 eq.) in a minimal amount of DMF.

-

Add this solution to the TFA-salt of the peptide-resin.

-

Add DIEA (6 eq.) to the resin slurry. The initial 3 equivalents neutralize the TFA salt and the subsequent 3 equivalents facilitate the coupling reaction.

-

Agitate the reaction vessel for 1-2 hours at room temperature.[4]

-

Perform a qualitative ninhydrin (Kaiser) test to monitor for the presence of free primary amines.[4] A negative result (clear or yellow solution) indicates complete coupling.

-

If the test is positive, continue agitation for another hour or perform a second coupling.

-

Once coupling is complete, drain the reaction solution and wash the peptide-resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

5. Capping (Optional) If the ninhydrin test remains positive after a second coupling attempt, it indicates the presence of unreacted amino groups. To prevent the formation of deletion sequences, these groups should be "capped" or blocked.

-

Reagents: Capping Solution: Acetic anhydride and DIEA in DMF (e.g., 5:1:94 v/v/v).

-

Procedure:

-

Add the capping solution to the peptide-resin.

-

Agitate for 20 minutes.

-

Drain and wash thoroughly with DMF and DCM.

-

Protocol 3: Cleavage and Final Deprotection

This final step cleaves the completed peptide from the resin support and removes the permanent side-chain protecting groups. This process requires strong acids and appropriate scavengers to prevent side reactions.[1][8]

WARNING: High-strength acids like HF and TFMSA are extremely corrosive and toxic. All cleavage procedures must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. HF requires specialized Teflon labware.[3][8]

-

Reagents:

-

Cleavage Acid: Anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic Acid (TFMSA).

-

Scavengers: Anisole (5-10% v/v) is commonly used to trap carbocations generated during cleavage.[4] If the peptide contains sensitive residues like Cys, Met, or Trp, a more complex scavenger cocktail is required (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT).[9][10]

-

-

Procedure (HF Cleavage):

-

Dry the peptide-resin thoroughly under high vacuum.

-

Place the dry resin in a specialized HF cleavage apparatus made of Teflon.[4]

-

Add a magnetic stir bar and the scavenger (e.g., 1 mL of anisole per gram of resin).

-

Cool the apparatus to -5 to 0 °C in an ice/salt bath.

-

Carefully distill anhydrous HF into the reaction vessel (approx. 10 mL per gram of resin).

-

Stir the mixture at 0 °C for 1 hour.[4]

-

Evaporate the HF under a stream of nitrogen or under vacuum.

-

Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.[4]

-

Collect the crude peptide by filtration.

-

Protocol 4: Purification and Analysis

-